molecular formula C34H44N4O3S B2602766 5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one CAS No. 865659-83-2

5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one

Cat. No. B2602766
CAS RN: 865659-83-2
M. Wt: 588.81
InChI Key: VZLNONALOXPIDN-ZTKZIYFRSA-N
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Description

5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C34H44N4O3S and its molecular weight is 588.81. The purity is usually 95%.
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Scientific Research Applications

Antitumor Evaluation

Compounds structurally related to the queried chemical have been studied for their antitumor properties. For instance, Al-Omran et al. (2014) explored the synthesis and antitumor evaluation of certain derivatives, finding significant inhibitory effects on tumor cell lines, including breast adenocarcinoma and non-small cell lung cancer, compared to the reference drug doxorubicin (Al-Omran, F., Mohareb, R., & El-Khair, A., 2014).

Oxidative Metabolism in Novel Antidepressants

Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, in human liver microsomes and found that it is oxidized to several metabolites, implicating enzymes like CYP2D6 and CYP3A4/5 in the process. This research demonstrates the metabolic pathways and enzyme involvement in the biotransformation of similar compounds (Hvenegaard, M. G. et al., 2012).

Antibacterial and Antifungal Activities

Research by Rajkumar et al. (2014) and Anisetti et al. (2012) on compounds structurally similar to the queried chemical has shown notable antibacterial and antifungal activities. These studies provide insights into the potential use of such compounds in treating microbial infections (Rajkumar, R., Kamaraj, A., & Krishnasamy, K., 2014); (Anisetti, R. N., & Reddy, M. S., 2012).

MurB Inhibitors and Bacterial Biofilm Inhibition

Mekky et al. (2020) synthesized novel compounds with properties similar to the queried chemical, showing effective inhibitory activities against bacterial strains like E. coli and S. aureus. This research points to the potential application of these compounds as MurB inhibitors and bacterial biofilm inhibitors (Mekky, A. E. M. & Sanad, S., 2020).

Antidiabetic Properties

Le Bihan et al. (1999) investigated piperazine derivatives and identified them as new antidiabetic compounds. Their research offers insights into the role these compounds could play in diabetes management (Le Bihan, G. et al., 1999).

Antiviral Activity

Golankiewicz et al. (1995) synthesized imidazo[1,5-a]-1,3,5-triazine derivatives, finding specific inhibitory effects on ortho- and paramyxoviruses, demonstrating potential antiviral applications (Golankiewicz, B. et al., 1995).

properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3,7-dimethyloct-6-enylsulfanyl)-3-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O3S/c1-24(2)8-6-9-25(3)14-19-42-34-35-29(20-28-12-13-30-31(21-28)41-23-40-30)33(39)38(34)22-36-15-17-37(18-16-36)32-26(4)10-7-11-27(32)5/h7-8,10-13,20-21,25H,6,9,14-19,22-23H2,1-5H3/b29-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLNONALOXPIDN-ZTKZIYFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)N=C3SCCC(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/N=C3SCCC(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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